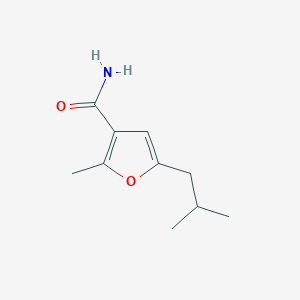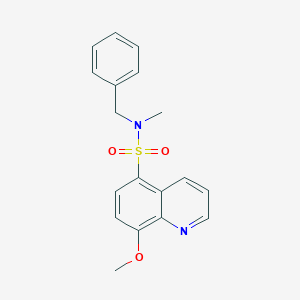![molecular formula C18H13BrN2O B15007468 2H-[4,7]Phenanthrolin-3-one, 1-(4-bromophenyl)-1,4-dihydro-](/img/structure/B15007468.png)
2H-[4,7]Phenanthrolin-3-one, 1-(4-bromophenyl)-1,4-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-BROMOPHENYL)-1,2,3,4-TETRAHYDRO-4,7-PHENANTHROLIN-3-ONE is a complex organic compound that features a bromophenyl group attached to a tetrahydrophenanthrolinone structure
Méthodes De Préparation
One common method involves the condensation of benzophenone and (4-bromophenyl)(phenyl)methanone in the presence of zinc powder and titanium tetrachloride . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-(4-BROMOPHENYL)-1,2,3,4-TETRAHYDRO-4,7-PHENANTHROLIN-3-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The bromophenyl group allows for substitution reactions, where the bromine atom can be replaced by other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(4-BROMOPHENYL)-1,2,3,4-TETRAHYDRO-4,7-PHENANTHROLIN-3-ONE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Industry: Used in the development of materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(4-BROMOPHENYL)-1,2,3,4-TETRAHYDRO-4,7-PHENANTHROLIN-3-ONE involves its interaction with molecular targets, such as enzymes or receptors. The bromophenyl group can participate in binding interactions, while the phenanthrolinone core can modulate the compound’s overall activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the compound’s specific application.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(4-BROMOPHENYL)-1,2,3,4-TETRAHYDRO-4,7-PHENANTHROLIN-3-ONE include:
1-(4-BROMOPHENYL)-1,2,3,4-TETRAHYDRO-4,7-PHENANTHROLIN-2-ONE: Differing by the position of the carbonyl group, which can affect its reactivity and applications.
1-(4-CHLOROPHENYL)-1,2,3,4-TETRAHYDRO-4,7-PHENANTHROLIN-3-ONE: Substitution of bromine with chlorine, leading to changes in chemical properties and reactivity.
1-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDRO-4,7-PHENANTHROLIN-3-ONE: Introduction of a methoxy group, which can influence the compound’s electronic properties and interactions.
The uniqueness of 1-(4-BROMOPHENYL)-1,2,3,4-TETRAHYDRO-4,7-PHENANTHROLIN-3-ONE lies in its specific combination of the bromophenyl group and the tetrahydrophenanthrolinone core, providing distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C18H13BrN2O |
|---|---|
Poids moléculaire |
353.2 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-2,4-dihydro-1H-4,7-phenanthrolin-3-one |
InChI |
InChI=1S/C18H13BrN2O/c19-12-5-3-11(4-6-12)14-10-17(22)21-16-8-7-15-13(18(14)16)2-1-9-20-15/h1-9,14H,10H2,(H,21,22) |
Clé InChI |
VQGFWOCUHCTBMP-UHFFFAOYSA-N |
SMILES canonique |
C1C(C2=C(C=CC3=C2C=CC=N3)NC1=O)C4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(3,4-dichlorophenyl)-3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B15007388.png)
![4-{4-[4-(Adamantan-1-YL)piperazine-1-carbonyl]benzenesulfonyl}morpholine](/img/structure/B15007390.png)

![7-[4-[(4-Chlorobenzoyl)carbamothioyl]piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-quinoline-3-carboxylic acid](/img/structure/B15007404.png)
![N,N'-diethyl-6-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-1,3,5-triazine-2,4-diamine](/img/structure/B15007410.png)
![(2Z)-2-(3,5-dichloro-2-methoxybenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B15007435.png)
![ethyl 2-[(benzylsulfanyl)methyl]-6-bromo-5-methoxy-1-methyl-1H-indole-3-carboxylate](/img/structure/B15007438.png)
![2-(2-methoxyphenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B15007443.png)
![3-(2,6-Dichlorophenyl)-6-piperidino[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15007449.png)

![3,5-Dinitro-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B15007458.png)
![2-{4-[6-Amino-5-cyano-3-(4-ethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenoxy}acetamide](/img/structure/B15007461.png)

![N,N'-hexane-1,6-diylbis[2-(thiophen-2-yl)acetamide]](/img/structure/B15007471.png)
